1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “4-Methoxyphenylacetic acid” is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis .
Synthesis Analysis
A novel and rapid procedure for the synthesis of 4-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid through a multi-component reaction of 4-methoxyaniline, Benzil, Ammonium acetate and 4-formyl-benzoic acid in glacial acetic acid and catalytic amount of concentrated H2SO4 has been reported .
Chemical Reactions Analysis
The Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra of 1-(4-methoxyphenyl)-1H-imidazole were recorded and analyzed. The vibrational wavenumbers of the structure were computed by using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311 ++ g(d,p) basis set .
Scientific Research Applications
X-ray Powder Diffraction in Synthesis
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid has been utilized in the synthesis of key intermediates in pharmacological compounds. For example, it is a significant intermediate in the synthesis of the anticoagulant, apixaban. X-ray powder diffraction data for such compounds are essential for confirming their purity and structural integrity (Wang et al., 2017).
Supramolecular Chemistry
This compound and its analogs play a critical role in the study of supramolecular chemistry. Research demonstrates that even without a hydrogen bond donor and acceptor system, bulky substitutions on the oxopyrrolidine scaffold can form complex supramolecular assemblies via various weak interactions. This insight is crucial for understanding how molecular interactions influence the formation of larger structures (Samipillai et al., 2016).
Antioxidant Activity
Derivatives of this compound have shown significant antioxidant activity. This includes some compounds having higher antioxidant activity than well-known antioxidants like ascorbic acid. Such studies are vital in the search for new antioxidant agents with potential applications in health and disease management (Tumosienė et al., 2019).
Applications in Bronchial Pneumonia Treatment
A new compound synthesized from this chemical has been explored for its potential in treating bronchial pneumonia in children. Its biological activity was confirmed through molecular docking simulations, suggesting promising therapeutic applications (Ding & Zhong, 2022).
Nootropic Activity
Some derivatives of this compound have been tested for nootropic activity, indicating its potential in cognitive enhancement or as a treatment for neurological disorders (Valenta et al., 1994).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-9-4-2-8(3-5-9)13-7-6-10(11(13)14)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMIQQQEWMWGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391901 | |
Record name | 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108541-25-9 | |
Record name | 1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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